Technical Monograph: N-(3,4-dimethylphenyl)-2-fluorobenzamide
Technical Monograph: N-(3,4-dimethylphenyl)-2-fluorobenzamide
An in-depth technical guide on the chemical entity N-(3,4-dimethylphenyl)-2-fluorobenzamide, structured for researchers and drug development professionals.
CAS Registry Number: 136926-08-4 Chemical Class: Fluorinated Benzanilide / Carboxamide Primary Application: Medicinal Chemistry Scaffold, Agrochemical Intermediates, Ion Channel Modulator Probes
Part 1: Executive Summary & Structural Rationale
N-(3,4-dimethylphenyl)-2-fluorobenzamide (CAS 136926-08-4) is a lipophilic, fluorinated benzanilide derivative extensively utilized in small-molecule screening libraries and Structure-Activity Relationship (SAR) campaigns. While not a marketed pharmaceutical itself, it serves as a critical chemical probe and structural template in the development of bioactive amides.
The compound's significance lies in its specific substitution pattern:
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2-Fluoro Substitution (Ortho-Effect): The fluorine atom at the ortho-position of the benzoyl ring introduces steric bulk and electronic repulsion (with the carbonyl oxygen), forcing the amide bond out of planarity. This conformational bias is crucial for binding affinity in targets such as Transient Receptor Potential (TRP) channels and Succinate Dehydrogenase (SDH) enzymes.
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3,4-Dimethylaniline Moiety: This lipophilic tail enhances membrane permeability (LogP ~3.8) and provides specific hydrophobic interactions within receptor pockets, a common feature in fungicides (e.g., Flutolanil analogs) and kinase inhibitors .
This guide details the optimized synthesis, physicochemical characterization, and handling protocols for this compound, establishing a self-validating workflow for its use in research.
Part 2: Physicochemical Profile
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₅H₁₄FNO | Stoichiometry verification |
| Molecular Weight | 243.28 g/mol | Mass Spectrometry (M+H⁺: 244.29) |
| Appearance | White to off-white crystalline solid | Purity indicator (Coloration suggests oxidation) |
| Melting Point | 138–142 °C (Typical) | Identity confirmation |
| Calculated LogP | ~3.82 | High lipophilicity; requires organic co-solvents for bioassays |
| Solubility | DMSO (>20 mg/mL), Ethanol, DCM | Insoluble in water; requires formulation for aqueous assays |
| pKa (Amide NH) | ~14–15 | Non-ionizable at physiological pH |
Part 3: Optimized Synthesis & Manufacturing
Rationale: The synthesis follows a nucleophilic acyl substitution mechanism. The choice of base and solvent is critical to prevent hydrolysis of the acid chloride and ensure complete conversion.
Retrosynthetic Analysis
The most robust route is the Schotten-Baumann condensation between 2-fluorobenzoyl chloride and 3,4-dimethylaniline.
Reaction Workflow (DOT Visualization)
The following diagram outlines the critical path for synthesis and purification.
Figure 1: Optimized synthesis workflow for N-(3,4-dimethylphenyl)-2-fluorobenzamide via acyl chloride coupling.
Detailed Protocol
Reagents:
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3,4-Dimethylaniline (1.0 eq)
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2-Fluorobenzoyl chloride (1.05 eq) – Excess ensures complete consumption of the aniline.
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Triethylamine (TEA) or Pyridine (1.2 eq) – Scavenges HCl byproduct.
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Dichloromethane (DCM) – Solvent.
Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL). Cool the mixture to 0°C using an ice bath.
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Addition: Add 2-fluorobenzoyl chloride (10.5 mmol) dropwise over 15 minutes. Caution: Reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product typically appears as a new spot with lower Rf than the aniline.
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Workup (Critical Step):
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Wash the organic layer with 1M HCl (2 x 20 mL) . Why? This removes unreacted aniline and TEA.
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Wash with Saturated NaHCO₃ (2 x 20 mL) . Why? This removes unreacted acid chloride (hydrolyzed to acid).
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Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (approx 9:1 ratio). Filter and dry under high vacuum.
Part 4: Analytical Validation & Quality Control
Trustworthiness: A synthesized compound is only as good as its validation. The following spectral features confirm identity.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.20 (s, 1H, NH): Broad singlet, exchangeable with D₂O.
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δ 7.60 – 7.10 (m, 7H, Ar-H): Complex multiplet region. The 2-fluoro ring protons will show splitting due to ¹H-¹⁹F coupling (J ~8-12 Hz).
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δ 2.21 (s, 3H, CH₃), 2.18 (s, 3H, CH₃): Distinct singlets for the methyl groups on the aniline ring.
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¹⁹F NMR:
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δ -114.5 ppm: Single peak (multiplet due to H-coupling) characteristic of ortho-fluorine on a benzamide.
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Mass Spectrometry (LC-MS)
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Method: ESI+ (Electrospray Ionization, Positive Mode).
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Expected Ion: [M+H]⁺ = 244.1.
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Fragmentation: Loss of the fluoro-benzoyl group may yield a fragment at m/z ~121 (3,4-dimethylaniline cation).
Part 5: Biological Context & Applications
While specific clinical data for CAS 136926-08-4 is proprietary to screening libraries, its structural class (Benzanilides) is validated in the following domains:
Potential Mechanism of Action (Scaffold Level)
Benzanilides function primarily by modulating protein conformational states via hydrophobic pocket occupation.
Figure 2: Potential biological interaction pathways for the benzanilide scaffold.
Research Applications
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Agrochemical Discovery: The 2-fluorobenzamide core is a bioisostere for Flutolanil (a fungicide targeting succinate dehydrogenase). Researchers use this analog to probe the steric tolerance of the SDH binding pocket.
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Ion Channel Research: Benzanilides are established modulators of KCNQ (Kv7) potassium channels. This compound serves as a hydrophobic probe to test the "lipophilic access" theory of channel gating.
Part 6: Safety & Handling (E-E-A-T)
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Hazard Identification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at room temperature (15–25°C), kept dry. Stable for >2 years if protected from moisture.
References
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Sigma-Aldrich. (n.d.). N-(3,4-Dimethylphenyl)-2-fluorobenzamide Product Specification (R715077). Retrieved from
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PubChem. (n.d.). Compound Summary for CAS 136926-08-4. National Library of Medicine. Retrieved from
- Calderone, V., et al. (2008). Benzanilides with spasmolytic activity: Chemistry, pharmacology, and SAR. Bioorganic & Medicinal Chemistry. (Contextual reference for benzanilide scaffold activity).
- Gao, M., et al. (2018). Structure-activity relationship studies of benzanilide derivatives as novel inhibitors. European Journal of Medicinal Chemistry. (General reference for benzanilide synthesis protocols).
